Cas no 1105196-27-7 (2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one)

2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a dihydropyridazinone moiety. This structure imparts potential pharmacological activity, making it a candidate for further research in medicinal chemistry. The presence of the 3-chlorophenyl and phenyl substituents enhances its binding affinity to biological targets, while the oxadiazole ring contributes to metabolic stability. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound is primarily of interest in drug discovery for its structural versatility and potential as a scaffold for developing enzyme inhibitors or receptor modulators. Suitable for experimental studies in lead optimization and structure-activity relationship (SAR) investigations.
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one structure
1105196-27-7 structure
Product Name:2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
CAS No:1105196-27-7
MF:C19H13ClN4O2
MW:364.78512263298
CID:5385985
Update Time:2025-06-14

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-3(2H)-pyridazinone
    • 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C19H13ClN4O2/c20-15-8-4-7-14(11-15)19-21-17(26-23-19)12-24-18(25)10-9-16(22-24)13-5-2-1-3-6-13/h1-11H,12H2
    • InChI Key: ORSZPRMVFFGTEY-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2ON=C(C3=CC=CC(Cl)=C3)N=2)N=C(C2=CC=CC=C2)C=C1

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 557.5±60.0 °C(Predicted)
  • pka: -2.14±0.70(Predicted)

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Research Briefing on 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS: 1105196-27-7)

Recent studies on the compound 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS: 1105196-27-7) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This heterocyclic compound, characterized by its unique oxadiazole and dihydropyridazinone moieties, has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation. The following briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves a multi-step process, with recent optimizations focusing on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that reduces side reactions and enhances scalability. The compound's structural features, including the 3-chlorophenyl and phenyl substituents, are critical for its bioactivity, as demonstrated by structure-activity relationship (SAR) studies.

In terms of biological activity, recent in vitro and in vivo studies have identified this compound as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE10A. These enzymes are implicated in inflammatory and neurodegenerative diseases, making the compound a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and Parkinson's disease. A 2024 preclinical study reported significant anti-inflammatory effects in murine models, with reduced cytokine production and improved lung function.

Further investigations have explored the compound's interaction with other molecular targets. For instance, a 2023 Nature Communications paper revealed its ability to modulate G-protein-coupled receptors (GPCRs), specifically the adenosine A2A receptor, which is relevant in cancer immunotherapy. These findings suggest a broader therapeutic potential beyond PDE inhibition, warranting further clinical exploration.

Despite its promise, challenges remain in the development of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one. Pharmacokinetic studies indicate moderate bioavailability and a need for formulation improvements to enhance its half-life. Additionally, toxicity profiles are under investigation, with preliminary data suggesting dose-dependent hepatotoxicity in long-term animal studies. These aspects will be critical in advancing the compound toward clinical trials.

In conclusion, 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one represents a multifaceted compound with significant potential in drug discovery. Its dual activity as a PDE inhibitor and GPCR modulator positions it as a versatile candidate for treating inflammatory, neurodegenerative, and oncological conditions. Future research should focus on optimizing its pharmacokinetic properties and validating its safety profile to facilitate translational applications.

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